Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C9H12F2O2 It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate typically involves the reaction of cyclopropyl-containing precursors with fluorinated reagents under controlled conditions. One common method involves the use of ethyl acetoacetate as a starting material, which undergoes a series of reactions including cyclopropanation and fluorination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate involves interactions with specific molecular targets and pathways. The cyclopropyl group and fluorine atoms contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate: Unique due to the presence of both cyclopropyl and difluoro groups.
Ethyl 3-amino-4,4-difluorobut-2-enoate: Similar structure but with an amino group instead of a cyclopropyl group.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a trifluoromethyl group and an alkyne instead of a cyclopropyl group.
Uniqueness
This compound is unique due to its combination of a cyclopropyl ring and difluorinated carbon atoms, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12F2O2 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl (E)-3-cyclopropyl-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C9H12F2O2/c1-2-13-8(12)5-7(9(10)11)6-3-4-6/h5-6,9H,2-4H2,1H3/b7-5+ |
InChI Key |
KWIOFYHXAQIWCN-FNORWQNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C1CC1)/C(F)F |
Canonical SMILES |
CCOC(=O)C=C(C1CC1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.